N-(5-tert-butyl-1H-imidazol-2-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(5-tert-butyl-1H-imidazol-2-yl)-2,6-dimethoxybenzamide is a chemical compound that features a unique structure combining an imidazole ring with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1H-imidazol-2-yl)-2,6-dimethoxybenzamide typically involves the reaction of 5-tert-butyl-1H-imidazole with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1H-imidazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Amino derivatives of the benzamide
Substitution: Various substituted benzamides
Scientific Research Applications
N-(5-tert-butyl-1H-imidazol-2-yl)-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1H-imidazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1H-imidazol-2-yl)acetamide
- 4-(5-tert-Butyl-1H-imidazol-2-yl)piperidine
- 2-(5-(Tert-butyl)-1H-imidazol-2-yl)piperidine
Uniqueness
N-(5-tert-butyl-1H-imidazol-2-yl)-2,6-dimethoxybenzamide is unique due to the presence of both the imidazole ring and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The tert-butyl group on the imidazole ring also enhances its stability and lipophilicity, which can be advantageous in drug development.
Properties
CAS No. |
82560-02-9 |
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Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-(5-tert-butyl-1H-imidazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)12-9-17-15(18-12)19-14(20)13-10(21-4)7-6-8-11(13)22-5/h6-9H,1-5H3,(H2,17,18,19,20) |
InChI Key |
FEORPZZNUYBLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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